molecular formula C9H9N5O4 B10903491 2-ethoxy-6-nitro-4-(1H-tetrazol-5-yl)phenol

2-ethoxy-6-nitro-4-(1H-tetrazol-5-yl)phenol

Cat. No.: B10903491
M. Wt: 251.20 g/mol
InChI Key: JDHALRHCDDDTDN-UHFFFAOYSA-N
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Description

2-ETHOXY-6-NITRO-4-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENOL is a complex organic compound that features a phenol group substituted with ethoxy, nitro, and tetrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-6-NITRO-4-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENOL typically involves multiple steps, starting with the nitration of a phenol derivative to introduce the nitro group. This is followed by the introduction of the ethoxy group through an etherification reaction. The final step involves the formation of the tetrazole ring, which can be achieved using a cyclization reaction with appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. This could include the use of catalysts, temperature control, and solvent selection to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-6-NITRO-4-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENOL can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The phenol group can be oxidized to a quinone derivative.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions. Substitution reactions may require the use of strong bases or acids to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the phenol group would produce a quinone derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as high-energy materials or advanced polymers.

Mechanism of Action

The mechanism of action of 2-ETHOXY-6-NITRO-4-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENOL would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and tetrazole groups could play a role in these interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-ETHOXY-6-NITROPHENOL: Lacks the tetrazole group, which may result in different chemical and biological properties.

    4-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENOL: Lacks the ethoxy and nitro groups, which could affect its reactivity and applications.

    2-ETHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENOL: Similar structure but without the nitro group, potentially altering its chemical behavior.

Uniqueness

The presence of the ethoxy, nitro, and tetrazole groups in 2-ETHOXY-6-NITRO-4-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENOL makes it unique compared to its analogs

Properties

Molecular Formula

C9H9N5O4

Molecular Weight

251.20 g/mol

IUPAC Name

2-ethoxy-6-nitro-4-(2H-tetrazol-5-yl)phenol

InChI

InChI=1S/C9H9N5O4/c1-2-18-7-4-5(9-10-12-13-11-9)3-6(8(7)15)14(16)17/h3-4,15H,2H2,1H3,(H,10,11,12,13)

InChI Key

JDHALRHCDDDTDN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2=NNN=N2

Origin of Product

United States

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